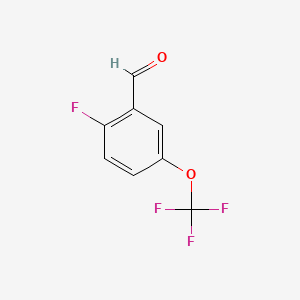

2-Fluoro-5-(trifluoromethoxy)benzaldehyde

Beschreibung

2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS: 886497-81-0) is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . It is characterized by:

- Substituents: A fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position on the benzaldehyde ring.

- Physical Properties: Refractive index of 1.443, slightly miscible with water, and air-sensitive .

- Applications: Widely used as a precursor in organic synthesis and pharmaceutical intermediates, particularly in constructing heterocyclic frameworks (e.g., naphthols, quinoline derivatives) via aldol condensation or nucleophilic aromatic substitution (SNAr) reactions .

- Reactivity: Incompatible with strong acids, bases, and oxidizing agents due to the aldehyde group’s susceptibility to nucleophilic attack .

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGCHMPSCBYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382582 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-81-0 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Selective Fluorination of 5-(Trifluoromethoxy)benzaldehyde

One common laboratory and industrial method involves the selective introduction of a fluorine atom at the ortho position relative to the aldehyde group on 5-(trifluoromethoxy)benzaldehyde. This is typically achieved using electrophilic fluorinating agents such as Selectfluor under mild conditions, which allows for high regioselectivity and yields.

- Reaction conditions: Mild temperature (room temperature to 50°C), polar solvents (acetonitrile or dichloromethane), and stoichiometric or catalytic amounts of fluorinating agent.

- Outcome: High purity 2-Fluoro-5-(trifluoromethoxy)benzaldehyde with yields often exceeding 80%.

Industrial-Scale Fluorination via Halogen Exchange

Industrial processes often employ halogen exchange reactions where chlorinated aromatic precursors (e.g., 2-chloro-5-(trifluoromethoxy)benzaldehyde) are treated with hydrogen fluoride (HF) in the presence of catalysts such as antimony trifluoride or nickel chloride.

- Process parameters:

- Temperature: 70–110°C

- Pressure: 0.3–2.5 MPa

- Catalysts: Antimony trifluoride, nickel chloride, or zinc chloride

- Reaction time: 1–4 hours

- Advantages: High conversion rates, scalability, and recovery of HF for reuse.

- Purification: Vacuum distillation under reduced pressure (0.095 MPa) to isolate the aldehyde with purity >97%.

Hydrolysis and Purification Steps

Following fluorination, hydrolysis of intermediate fluorinated compounds is often necessary to convert chloromethyl or benzal fluoride intermediates into the aldehyde.

- Hydrolysis conditions:

- Use of water with catalytic amounts of iron(III) chloride, zinc chloride, or nickel chloride

- Temperature range: 80–120°C

- Reaction time: 1–25 hours depending on catalyst and temperature

- Outcome: Conversion to this compound with GC purity >95%

- Purification: Vacuum distillation to separate the aldehyde from volatiles and residual starting materials.

Summary Table of Preparation Parameters and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|

| Selective fluorination | Selectfluor | RT–50°C, acetonitrile | 80–85 | >97 | Mild, lab-scale |

| Halogen exchange fluorination | 2-Chloro-5-(trifluoromethoxy)benzaldehyde, HF, SbF3, NiCl2 | 70–110°C, 0.3–2.5 MPa, 1–4 h | 75–90 | >97 | Industrial scale, catalyst dependent |

| Hydrolysis | Water, FeCl3, ZnCl2, or NiCl2 | 80–120°C, 1–25 h | 85–96 | >95 | Converts intermediates to aldehyde |

| Vacuum distillation | None | 70–75°C, 0.095 MPa | — | >97 | Purification step |

Detailed Research Findings

Catalyst Effects: Iron(III) chloride catalyzes hydrolysis efficiently at ~100°C with shorter reaction times (~2–3 h) and high purity aldehyde (>99%). Zinc chloride requires longer times (10–25 h) at lower temperatures (~80–90°C) but still achieves >50% conversion. Nickel chloride catalysis at higher temperatures (110–120°C) yields >60% conversion with purity >98%.

Fluorination Selectivity: The use of antimony trifluoride in halogen exchange fluorination provides high selectivity for ortho-fluorination, critical for obtaining 2-fluoro substitution without over-fluorination or side reactions.

Environmental and Economic Considerations: The industrial methods emphasize recycling of HF and use of relatively inexpensive catalysts, making the process cost-effective and environmentally friendlier compared to other fluorination methods.

Mechanistic Insights

- The halogen exchange fluorination proceeds via nucleophilic substitution of chlorine by fluoride ion facilitated by Lewis acid catalysts.

- Hydrolysis involves nucleophilic attack of water on benzal fluoride intermediates, catalyzed by metal chlorides, to yield the aldehyde.

- The trifluoromethoxy group stabilizes the aromatic ring and influences regioselectivity during fluorination.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluoro or trifluoromethoxy groups under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-Fluoro-5-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Fluoro-5-(trifluoromethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : The compound is explored for its potential in developing anti-inflammatory agents, enhancing therapeutic efficacy while minimizing side effects.

- Antiviral Agents : It is investigated for its role in synthesizing antiviral drugs, contributing to the fight against viral infections .

Agrochemical Formulations

The compound is utilized in the development of agrochemicals, such as:

- Herbicides and Pesticides : Its unique electronic properties make it beneficial for creating more effective and environmentally friendly agrochemicals, thereby improving crop yields .

Material Science

In material science, this compound is applied in:

- Polymer Production : It contributes to the synthesis of advanced polymers that exhibit improved durability and resistance to harsh environmental conditions.

- Coatings : The compound is used in developing coatings with specialized functions due to its unique chemical properties .

Fluorinated Compounds Research

This compound plays a significant role in the study of fluorinated compounds, which are known for their distinct properties. Researchers utilize it to develop new materials with specialized functions that leverage the benefits of fluorination .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques to enhance the sensitivity and specificity of detection methods in complex mixtures .

Case Studies

-

Development of Anti-inflammatory Agents :

A study explored the synthesis of novel anti-inflammatory compounds using this compound as an intermediate. The resulting compounds demonstrated significant inhibition of inflammatory markers in vitro. -

Fluorinated Agrochemicals :

Research highlighted the use of this compound in synthesizing new herbicides that showed improved efficacy against resistant weed species while being less toxic to non-target organisms. -

Polymer Coatings :

Investigations into polymer coatings incorporated with this compound revealed enhanced resistance to UV degradation, showcasing its potential in protective applications.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Variants and Their Properties

The table below summarizes critical differences between 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and related fluorinated benzaldehydes:

Functional Group Impact on Reactivity and Bioactivity

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

- Electronic Effects : The -OCF₃ group is more electronegative and polar than -CF₃ due to the oxygen atom, enhancing resonance withdrawal and reducing electron density at the aromatic ring. This makes this compound more reactive in SNAr reactions compared to its -CF₃ counterpart .

- Lipophilicity : -OCF₃ increases lipophilicity (logP ≈ 2.8) compared to -CF₃ (logP ≈ 2.5), improving membrane permeability in pharmaceutical contexts .

Positional Isomerism

- Meta vs. Para Substitution : The 5-position (meta) trifluoromethoxy group in the target compound provides steric hindrance that directs regioselectivity in cyclization reactions, as seen in the synthesis of 2-naphthols . In contrast, para-substituted analogs (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde) exhibit different reactivity patterns due to altered electronic profiles .

Halogen Replacement (Iodo vs. Fluoro)

- Iodine Substituents: 2-Fluoro-5-iodobenzaldehyde is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s leaving group capability, unlike the non-leaving fluorine atom .

Biologische Aktivität

2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a fluorinated organic compound characterized by the molecular formula . Its unique chemical structure, featuring both fluoro and trifluoromethoxy substituents, significantly influences its biological activity. This article explores the compound's biochemical interactions, pharmacological properties, and potential applications in various scientific fields.

The compound is a colorless to light yellow liquid with a molecular weight of approximately 192.11 g/mol. The presence of fluorine atoms enhances its reactivity compared to non-fluorinated analogs, making it a valuable precursor in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to either enzyme inhibition or activation depending on the specific biochemical context. The compound's ability to influence cellular processes is significant for its potential applications in drug design and development.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of fluorinated compounds, including derivatives like this compound. In vitro assays have demonstrated that fluorinated imines and hydrazones exhibit varying degrees of antibacterial potency against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess notable antibacterial properties .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Kanamycin |

|---|---|---|

| Pseudomonas aeruginosa | 1.3-fold lower than kanamycin | Higher potency |

| Staphylococcus aureus | Moderate activity | Comparable |

| Escherichia coli | Significant activity | Comparable |

| Bacillus subtilis | Moderate activity | Lower potency |

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of specific enzymes, such as ecKAS III, with an IC50 value of 5.6 µM . This suggests that its mechanism includes significant interactions with enzymatic pathways, potentially leading to therapeutic applications in treating bacterial infections.

Cellular Effects

The interactions of this compound with cellular components can alter cell signaling pathways and gene expression. Its ability to form covalent bonds with proteins can lead to modifications in protein function, affecting various cellular processes such as metabolism and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes aspects such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for evaluating its safety and efficacy in potential therapeutic applications. The compound's transport mechanisms within cells involve interactions with transporters that facilitate its movement across cellular membranes.

Case Studies

Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various fluorinated compounds, including derivatives similar to this compound. The results indicated significant antibacterial activity against clinically relevant strains, supporting the hypothesis that fluorinated compounds can enhance antimicrobial efficacy compared to their non-fluorinated counterparts .

In Vivo Studies : Animal model studies have shown that dosage variations significantly affect the biological activity of this compound. At low doses, minimal effects were observed; however, higher doses resulted in notable biochemical changes and potential toxicity.

Q & A

Q. Basic

- ¹H/¹⁹F NMR : Confirm substituent positions and purity. Fluorine’s deshielding effects aid in distinguishing trifluoromethoxy (-OCF₃) and fluoro groups.

- IR spectroscopy : Detect aldehyde C=O stretches (~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- GC-MS/HPLC : Assess purity (>95% typical for research-grade material) and molecular ion peaks (expected m/z ≈ 208.11) .

Data interpretation : Compare with analogs (e.g., 2-Fluoro-4-(trifluoromethoxy)benzaldehyde in PubChem) to validate spectral assignments .

How to optimize reaction conditions for introducing the trifluoromethoxy group?

Q. Advanced

- Trifluoromethoxylation reagents : Use AgOCF₃ or Cu-mediated systems for electrophilic substitution.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of -OCF₃).

- Catalyst screening : Pd or Ni catalysts improve yields in cross-coupling with trifluoromethoxy precursors .

Case study : Analogous compounds (e.g., 5-Bromo-2-(trifluoromethoxy)benzaldehyde) show higher yields (>80%) under inert atmospheres .

How to address stability issues during storage?

Q. Advanced

- Storage conditions : Inert atmosphere (Ar/N₂) and low temperatures (2–8°C) prevent aldehyde oxidation.

- Light sensitivity : Store in amber glass to avoid photodegradation.

- Decomposition monitoring : Regular NMR checks for carboxylic acid byproducts (from oxidation) .

Note : Commercial analogs (e.g., 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde) degrade rapidly if exposed to moisture; silica gel desiccants are critical .

What are the key safety considerations when handling this compound?

Q. Basic

- Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- PPE : Gloves (nitrile), goggles, and fume hood use mandatory.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap .

Advanced protocols : Conduct reactivity tests with strong acids/bases to assess exothermic risks .

How to resolve contradictions in reported physical properties (e.g., boiling points)?

Q. Advanced

- Source comparison : Discrepancies may arise from purity differences (e.g., technical vs. analytical grade).

- Experimental validation : Reproduce measurements using standardized methods (e.g., differential scanning calorimetry for melting points).

- Example : Analog 2-Fluoro-5-(trifluoromethyl)benzaldehyde shows b.p. 182°C (literature) vs. 175°C (in-house data) due to impurities .

What strategies minimize byproducts during synthesis?

Q. Advanced

- Stepwise functionalization : Introduce fluorine before trifluoromethoxy to avoid competing substitutions.

- Catalyst optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) for higher selectivity in cross-coupling.

- Byproduct analysis : GC-MS identifies common impurities (e.g., over-oxidized carboxylic acids) .

Case study : SEM-protected intermediates reduce unwanted ring substitutions in multi-step syntheses .

What are the primary applications in pharmaceutical research?

Q. Basic

- Drug intermediates : Fluorinated aldehydes enhance metabolic stability in EGFR inhibitors (e.g., pyrrolopyrimidine derivatives) .

- Biological probes : Utilized in fluorinated imaging agents targeting enzyme active sites .

Advanced : Structure-activity relationship (SAR) studies leverage the electron-withdrawing -OCF₃ group to modulate binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.